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molecular formula C11H11IO4 B8379041 1-Iodoethyl 2-acetoxybenzoate

1-Iodoethyl 2-acetoxybenzoate

Cat. No. B8379041
M. Wt: 334.11 g/mol
InChI Key: YQHASTUBZCQCEO-UHFFFAOYSA-N
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Patent
US09272984B2

Procedure details

To a mixture of 2,4,6-trimethyl-1,3,5-trioxane (245 mg, 1.85 mmol) and NaI (0.972 g, 6.48 mmol) in DCM (15 mL) was added a solution of 2-(chlorocarbonyl)phenyl acetate in DCM (5 mL, 0° C.). The resulting mixture was allowed to stir (RT, 16 h). The mixture was filtrated and concentrated under reduced pressure. The crude was purified by silica chromatography (EtOAc-PE, 0-10%) to afford 1-iodoethyl 2-acetoxybenzoate (0.75 g, 40%) as a light yellow oil.
Quantity
245 mg
Type
reactant
Reaction Step One
Name
Quantity
0.972 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1[O:7][CH:6]([CH3:8])[O:5][CH:4]([CH3:9])O1.[Na+].[I-:11].[C:12]([O:15][C:16]1C=[CH:20][CH:19]=[CH:18][C:17]=1C(Cl)=O)(=[O:14])[CH3:13]>C(Cl)Cl>[C:12]([O:15][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:8]=1[C:6]([O:5][CH:4]([I:11])[CH3:9])=[O:7])(=[O:14])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
245 mg
Type
reactant
Smiles
CC1OC(OC(O1)C)C
Name
Quantity
0.972 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=C(C=CC=C1)C(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir (RT, 16 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude was purified by silica chromatography (EtOAc-PE, 0-10%)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=O)OC(C)I)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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